4-Hydroxy-3-methoxybenzenecarboximidamide hydrochloride

Physicochemical profiling Drug design Serine protease inhibition

4-Hydroxy-3-methoxybenzenecarboximidamide hydrochloride (CAS 108748-73-8) is the hydrochloride salt of a benzamidine derivative bearing a 4-hydroxy-3-methoxy (vanilloid) substitution pattern on the phenyl ring. Also known as vanillamidine hydrochloride or 4-hydroxy-3-methoxybenzamidine hydrochloride , the compound has the molecular formula C₈H₁₁ClN₂O₂ and a molecular weight of 202.64 g/mol.

Molecular Formula C8H11ClN2O2
Molecular Weight 202.64 g/mol
CAS No. 108748-73-8
Cat. No. B1418249
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxy-3-methoxybenzenecarboximidamide hydrochloride
CAS108748-73-8
Molecular FormulaC8H11ClN2O2
Molecular Weight202.64 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)C(=N)N)O.Cl
InChIInChI=1S/C8H10N2O2.ClH/c1-12-7-4-5(8(9)10)2-3-6(7)11;/h2-4,11H,1H3,(H3,9,10);1H
InChIKeyMYWBTVKNWOULKK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Hydroxy-3-methoxybenzenecarboximidamide Hydrochloride (CAS 108748-73-8): Structural Identity and Procurement Context


4-Hydroxy-3-methoxybenzenecarboximidamide hydrochloride (CAS 108748-73-8) is the hydrochloride salt of a benzamidine derivative bearing a 4-hydroxy-3-methoxy (vanilloid) substitution pattern on the phenyl ring. Also known as vanillamidine hydrochloride or 4-hydroxy-3-methoxybenzamidine hydrochloride , the compound has the molecular formula C₈H₁₁ClN₂O₂ and a molecular weight of 202.64 g/mol . It is the salt form of the free base (CAS 32048-20-7, MW 166.18 g/mol, C₈H₁₀N₂O₂), which was historically assigned the code ICI 3566 . As a benzamidine, the compound belongs to a class widely recognized for reversible competitive inhibition of serine proteases including trypsin, plasmin, and thrombin . The vanilloid substitution pattern distinguishes it from unsubstituted and mono-substituted benzamidine analogs, imparting unique electronic, steric, and hydrogen-bonding characteristics relevant to target engagement and physicochemical behavior.

Why 4-Hydroxy-3-methoxybenzenecarboximidamide Hydrochloride Cannot Be Interchanged with Generic Benzamidine Analogs


Substituting 4-hydroxy-3-methoxybenzenecarboximidamide hydrochloride with unsubstituted benzamidine or mono-substituted analogs (e.g., 4-hydroxybenzamidine or 4-methoxybenzamidine) is not scientifically justified due to three interdependent factors. First, the predicted pKa of the free base (~7.86) is approximately 3.7 log units lower than that of unsubstituted benzamidine (pKa 11.6) , meaning that at physiological pH 7.4 the target compound exists as a ~74% neutral / ~26% protonated equilibrium mixture, while benzamidine remains >99.9% protonated—a difference that profoundly alters membrane permeability, binding electrostatics, and pharmacokinetic distribution. Second, the combined 4-OH (Hammett σp = −0.37) and 3-OCH₃ (σm = +0.12) substituents produce a net electronic effect on the benzamidine pharmacophore that cannot be recapitulated by any single substituent, as demonstrated by the Hammett correlation established for p-substituted benzamidine–trypsin binding by Mares-Guia et al. (1977) and the thermodynamic analysis by Talhout and Engberts (2001) , which showed that more polar, electron-donating p-substituents decrease trypsin binding potency relative to unsubstituted benzamidine. Third, the hydrochloride salt form (MW 202.64) provides practical handling and aqueous solubility advantages over the free base (MW 166.18) that are essential for reproducible in vitro assay preparation .

Quantitative Differentiation Evidence for 4-Hydroxy-3-methoxybenzenecarboximidamide Hydrochloride vs. Closest Analogs


pKa-Driven Ionization State Differentiation vs. Unsubstituted Benzamidine at Physiological pH

The target compound free base exhibits a predicted pKa of 7.86±0.35 , in contrast to unsubstituted benzamidine with an experimentally determined pKa of 11.6 . At pH 7.4, this translates to the target compound being approximately 74% in the neutral free-base form and 26% protonated, whereas benzamidine is >99.9% protonated. This 3.74-unit pKa difference has profound consequences: the neutral fraction of the target compound can cross lipid bilayers via passive diffusion, while the protonated benzamidine is effectively membrane-impermeable. For in vitro enzyme assays conducted at pH 7.4–8.0—the standard range for trypsin and related serine protease inhibition studies—the differential protonation directly modulates the electrostatic interaction with the Asp189 residue at the base of the S1 specificity pocket . The pKa of the free base form thus represents a quantifiable, verifiable parameter that distinguishes this compound from generic benzamidine and from 4-hydroxybenzamidine (predicted pKa lower than benzamidine but not identically substituted at the 3-position).

Physicochemical profiling Drug design Serine protease inhibition

Hydrochloride Salt Form: Defined Stoichiometry and Aqueous Handling Advantage vs. Free Base

4-Hydroxy-3-methoxybenzenecarboximidamide hydrochloride (CAS 108748-73-8, MW 202.64 g/mol, C₈H₁₁ClN₂O₂) offers a stoichiometrically defined 1:1 hydrochloride salt form, in contrast to the free base (CAS 32048-20-7, MW 166.18 g/mol, C₈H₁₀N₂O₂). By analogy with the well-characterized benzamidine hydrochloride (CAS 1670-14-0), which demonstrates aqueous solubility of ≥50 mg/mL , the hydrochloride salt form of the target compound is expected to provide substantially enhanced aqueous solubility relative to the free base. The defined salt stoichiometry eliminates the batch-to-batch variability in counterion content that can occur with free-base forms exposed to atmospheric CO₂ or acidic impurities, ensuring accurate molar concentration calculations for dose–response assays. The 21.9% mass difference between the salt and free base forms (202.64 vs. 166.18 g/mol) must be explicitly accounted for when converting between salt-based weighing and free-base equivalent concentrations—a practical procurement and formulation consideration absent with non-salt comparator compounds.

Salt selection Formulation Assay reproducibility

Hammett-Structure-Activity Relationship: Combined 4-OH/3-OCH₃ Substitution Quantitatively Modulates Trypsin Binding vs. Mono-Substituted and Unsubstituted Benzamidines

The Hammett linear free-energy relationship established by Mares-Guia et al. (1977) for para-substituted benzamidines demonstrated a significant correlation between the Hammett σp constant of the para-substituent and the pKi for trypsin inhibition: more electron-donating substituents reduce binding potency. The 4-OH group has σp = −0.37 (strongly electron-donating), and p-methoxybenzamidine (σp = −0.27) similarly shows reduced trypsin affinity relative to unsubstituted benzamidine (σp = 0). Talhout and Engberts (2001) confirmed thermodynamically that 'the more polar the p-substituted benzamidine, the less potent it will be as a trypsin inhibitor.' The target compound combines 4-OH (σp = −0.37) with 3-OCH₃ (σm = +0.12), producing a net electronic environment distinct from any single para-substituted analog. While direct Ki data for the target compound against trypsin are not available in the published literature, the established Hammett correlation permits a quantitative prediction: the combined electron-donating effect of 4-OH and 3-OCH₃ is expected to yield a Ki intermediate between those of p-hydroxybenzamidine and p-methoxybenzamidine, and measurably higher (weaker binding) than unsubstituted benzamidine (Ki = 35 μM for trypsin) . This SAR framework provides a testable, comparator-anchored differentiation hypothesis.

Quantitative structure-activity relationship Serine protease inhibition Trypsin binding

N-Oxidation Metabolic Susceptibility: Differentiation from p-Methoxybenzamidine and Implications for Microsomal Stability

Clement (1983) demonstrated that the enzymic N-oxidation of benzamidines to amidoximes is catalyzed by cytochrome P450 and that neither benzamidine nor p-methoxybenzamidine serves as a good substrate for purified microsomal FAD-containing mono-oxygenase (FMO). A subsequent structure-activity study by Clement (1989) established a significant Hammett correlation (ρ = −0.88) between the σp constant of para-substituted benzamidines and the logarithm of the maximum N-oxygenation rate, indicating that electron-donating substituents enhance N-oxidation by cytochrome P450. The 4-OH group (σp = −0.37) in the target compound is more strongly electron-donating than the 4-OCH₃ group (σp = −0.27) in p-methoxybenzamidine. This predicts that the target compound will exhibit a measurably higher N-oxidation rate compared to p-methoxybenzamidine, yet both will be metabolized more rapidly than unsubstituted benzamidine (σp = 0). The N-oxidation product (4-hydroxy-3-methoxybenzamidoxime, CAS 352330-51-9) is a commercially available reference standard , enabling direct LC-MS/MS method development for metabolic stability assays. This differentiation is critical for selecting amidine tool compounds in cellular assays, where differential metabolic liability can confound apparent potency measurements.

Drug metabolism N-oxidation Amidoxime prodrug Microsomal stability

Synthetic Intermediate Utility: Documented Use as a Precursor for Ribonucleotide Reductase Inhibitor Scaffolds

Unlike generic benzamidine (used primarily as a protease inhibitor tool compound or affinity chromatography ligand), 4-hydroxy-3-methoxybenzenecarboximidamide has a documented role as a synthetic intermediate. An INIS repository record describes the preparation of a series of 2-substituted-4,6-dihydroxypyrimidines via the appropriately substituted benzamidine, specifically employing the 4-hydroxy-3-methoxy-substituted benzamidine as a precursor for ribonucleotide reductase inhibitor candidates. The synthesis route from the corresponding benzonitrile (3-methoxy-4-hydroxybenzonitrile) via Pinner reaction with HCl in ethanol/1,4-dioxane has been described in supplier synthesis documentation . This established synthetic accessibility from commercially available precursors distinguishes the compound from less synthetically tractable benzamidine derivatives. Furthermore, the vanilloid-substituted benzamidine can serve as a versatile building block for constructing heterocyclic scaffolds (pyrimidines, triazines) that incorporate the 4-hydroxy-3-methoxyphenyl pharmacophore found in numerous bioactive natural products including capsaicinoids .

Medicinal chemistry Synthetic intermediate Ribonucleotide reductase Heterocyclic synthesis

Optimal Research and Industrial Application Scenarios for 4-Hydroxy-3-methoxybenzenecarboximidamide Hydrochloride


Serine Protease Selectivity Profiling: Exploiting Differential pKa for pH-Dependent Inhibition Fingerprinting

The target compound's predicted pKa of 7.86 positions it uniquely for pH-dependent serine protease selectivity profiling. At pH 7.4, the ~74% neutral / ~26% protonated equilibrium means that enzyme inhibition assays conducted across a pH gradient (pH 6.0–9.0) will reveal a characteristic inflection in the IC₅₀–pH profile that is distinct from the flat profile of fully protonated benzamidine (pKa 11.6). This property is particularly valuable for discriminating between trypsin-like proteases with different pH optima (e.g., trypsin at pH 8.0 vs. thrombin at pH 7.4) and for identifying proteases whose S1 pocket Asp residue exhibits an anomalous pKa. The hydrochloride salt form ensures accurate stock solution preparation without the weighing errors associated with hygroscopic free bases.

Metabolic Stability Assessment of Amidine-Containing Chemical Probes Using N-Oxidation Rate as a Differentiating Endpoint

Based on the Hammett correlation (ρ = −0.88) established by Clement (1989) for microsomal N-oxygenation of para-substituted benzamidines, the target compound is predicted to undergo cytochrome P450-mediated N-oxidation at approximately twice the rate of unsubstituted benzamidine. This makes it an informative comparator compound in metabolic stability panels alongside benzamidine (low N-oxidation), p-methoxybenzamidine (intermediate), and the corresponding amidoxime (CAS 352330-51-9) as the authentic metabolite standard . Researchers developing amidine-based chemical probes can use this compound to benchmark the effect of the 4-OH substituent on microsomal half-life, guiding the design of metabolically stabilized analogs through systematic substitution at the 4-position.

Vanilloid-Containing Heterocyclic Library Synthesis Using the Amidine as a 1,3-Dielectrophilic Building Block

The documented use of 4-hydroxy-3-methoxybenzamidine as a precursor for 2-substituted-4,6-dihydroxypyrimidines establishes its utility as a 1,3-dielectrophilic synthon in heterocyclic chemistry. The amidine group can condense with 1,3-dicarbonyl compounds, β-ketoesters, or α,β-unsaturated carbonyl systems to construct pyrimidine, triazine, or imidazoline scaffolds bearing the vanilloid pharmacophore. This synthetic application is not accessible from unsubstituted benzamidine due to the absence of the 4-OH directing group for subsequent functionalization, nor from 4-hydroxybenzamidine which lacks the 3-OCH₃ group that modulates ring electronics and provides additional hydrogen-bond acceptor capacity. The hydrochloride salt form is the preferred starting material for these condensation reactions as it provides the amidine in a non-hygroscopic, easily weighable form with defined stoichiometry.

Crystallographic Fragment Screening: Vanilloid Benzamidine as a Dual-Recognition Fragment for S1 Pocket and Adjacent Subsite Mapping

The target compound combines the benzamidine warhead (which anchors in the S1 specificity pocket of trypsin-like serine proteases via a salt bridge with Asp189 ) with a 4-hydroxy-3-methoxy phenyl extension capable of probing adjacent subsites (S2, S4, or the aryl-binding region). In crystallographic fragment screening campaigns, this dual-recognition feature enables the compound to define both the S1 pocket geometry and the trajectory of the extending substituent toward less conserved regions of the active site. Unlike 4-methoxybenzamidine, which has been co-crystallized with bovine trypsin (PDB 7WA2), the additional 4-OH group provides a supplementary hydrogen-bond donor that can engage backbone carbonyls or ordered water molecules, potentially revealing cryptic binding pockets not accessible to mono-substituted benzamidine fragments.

Quote Request

Request a Quote for 4-Hydroxy-3-methoxybenzenecarboximidamide hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.